2-Chloro-5-[(chloroacetyl)amino]benzoic acid
Overview
Description
2-Chloro-5-[(chloroacetyl)amino]benzoic acid is an organic compound with the molecular formula C9H7Cl2NO3 It is a derivative of benzoic acid, characterized by the presence of chloro and chloroacetyl groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(chloroacetyl)amino]benzoic acid typically involves the chloroacetylation of 2-amino-5-chlorobenzoic acid. The reaction is carried out using chloroacetyl chloride in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions often include maintaining a low temperature to control the reactivity of the chloroacetyl chloride and to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(chloroacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for these reactions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Amino-5-chlorobenzoic acid and chloroacetic acid.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-5-[(chloroacetyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of various chemical products and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(chloroacetyl)amino]benzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The chloroacetyl group can react with nucleophilic sites in biomolecules, potentially modifying their function. The exact pathways and molecular targets are subject to ongoing research, and detailed mechanisms are yet to be fully elucidated .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-[(chloroacetyl)amino]benzoic acid: Similar structure but with different positioning of the chloro and chloroacetyl groups.
2-Amino-5-chlorobenzoic acid: Lacks the chloroacetyl group, leading to different chemical properties and reactivity.
Uniqueness
The presence of both electron-withdrawing groups on the aromatic ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-chloro-5-[(2-chloroacetyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-5-1-2-7(11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMJNLFFBNGTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401821 | |
Record name | 2-chloro-5-[(2-chloroacetyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869950-77-6 | |
Record name | 2-chloro-5-[(2-chloroacetyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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